ACTH (22-39)

描述

BenchChem offers high-quality ACTH (22-39) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ACTH (22-39) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

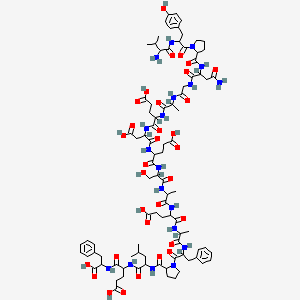

4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYTZTMGIJDKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H125N19O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1985.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of ACTH (22-39) in Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a multifaceted peptide hormone primarily known for its role in regulating cortisol production. However, specific fragments of the ACTH molecule exhibit distinct biological activities. This technical guide focuses on the ACTH (22-39) fragment, also identified as β-cell trophin, and its significant role as a potent insulin (B600854) secretagogue. This document provides an in-depth overview of the current understanding of ACTH (22-39), including its mechanism of action, quantitative effects on insulin secretion, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and drug development efforts targeting the modulation of insulin release for the potential treatment of metabolic disorders.

Introduction

ACTH (22-39), a C-terminal fragment of the full-length adrenocorticotropic hormone, has been identified as a potent stimulator of insulin secretion from pancreatic β-cells.[1][2][3] Also known by the name β-cell trophin, this peptide has been shown to be biologically active and is present in human plasma.[2] Its ability to enhance insulin release has positioned it as a molecule of interest in the study of glucose homeostasis and the pathophysiology of diseases such as type 2 diabetes. This guide will synthesize the available scientific literature to provide a comprehensive technical resource on the core aspects of ACTH (22-39)'s function in insulin secretion.

Quantitative Data on the Effects of ACTH (22-39) on Insulin Secretion

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of ACTH (22-39) on insulin and related metabolic parameters.

Table 1: In Vivo Effects of ACTH (22-39) on Plasma Concentrations

| Species | Condition | Parameter | Basal Concentration | Post-Stimulus Concentration | Fold Change | Reference |

| Human | Type 2 Diabetes (diet-treated) | Plasma β-cell tropin (nM) | 0.49 (0.25-0.96) | 1.31 (0.74-2.30) | ~2.67 | [3] |

| Human | Normal | Plasma β-cell tropin (nM) | 0.17 (0.10-0.28) | 0.19 (0.11-0.91) | No significant change | [3] |

Table 2: In Vitro Effects of ACTH Peptides on Insulin Secretion

| Peptide | Cell/Tissue Type | Concentration | Glucose Concentration | Effect on Insulin Secretion (% of Basal) | Reference |

| ACTH (1-24) | MIN6 Cells | 1 nM | 2 mM | ~150% | [4][5] |

| ACTH (1-24) | MIN6 Cells | 10 nM | 2 mM | ~187% | [4][5] |

| ACTH (1-24) | Mouse Islets | 0.5 nM | 8 mM | Transient Increase | [4] |

| ACTH (1-24) | Human Islets | 0.5 nM | 2 mM | Rapid Initial Spike | [4] |

Note: Direct dose-response data for ACTH (22-39) on isolated islets is limited in the reviewed literature. The data for ACTH (1-24) is provided as a reference for the insulinotropic potential of ACTH-related peptides.

Mechanism of Action and Signaling Pathway

The precise molecular mechanism by which ACTH (22-39) stimulates insulin secretion is an area of ongoing investigation. However, studies on the closely related fragment, ACTH (1-24), provide a strong putative model.

The proposed signaling pathway for ACTH-mediated insulin secretion involves the following key steps:

-

Receptor Binding: ACTH (1-24) binds to the melanocortin 2 receptor (MC2-R) expressed on pancreatic β-cells.[4][5] It is hypothesized that ACTH (22-39) may also interact with this receptor or a yet-to-be-identified G-protein coupled receptor on the β-cell surface.

-

Adenylyl Cyclase Activation: Receptor activation leads to the stimulation of adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][6]

-

Calcium Influx: PKA activation, through a series of downstream events, leads to the opening of voltage-dependent Ca2+ channels in the β-cell membrane.[4][5]

-

Insulin Granule Exocytosis: The resulting influx of extracellular Ca2+ is a critical trigger for the fusion of insulin-containing secretory granules with the plasma membrane, leading to the release of insulin into the bloodstream.[4][5]

The following diagram illustrates this proposed signaling cascade.

Experimental Protocols

The investigation of ACTH (22-39)'s effect on insulin secretion typically employs in vitro assays using isolated pancreatic islets or insulin-secreting cell lines. The following are detailed methodologies for two key experimental approaches.

Dynamic Insulin Secretion Assay (Perifusion)

This method allows for the real-time measurement of insulin secretion in response to various stimuli.

Methodology:

-

Islet Isolation and Culture: Pancreatic islets are isolated from rodents or human donors using collagenase digestion followed by density gradient purification. Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Perifusion System Setup: A perifusion system is assembled with multiple chambers to allow for simultaneous experiments. Each chamber is connected to a peristaltic pump that delivers a continuous flow of perifusion buffer. The system is maintained at 37°C.

-

Islet Loading: A specific number of islets (e.g., 100-200 islet equivalents) are placed in each perifusion chamber.

-

Equilibration: Islets are perifused with a basal glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for a period of 30-60 minutes to establish a stable baseline of insulin secretion.

-

Stimulation: The perifusion buffer is switched to one containing the desired concentration of ACTH (22-39) and/or other secretagogues (e.g., high glucose).

-

Fraction Collection: The effluent from each chamber is collected at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.

-

Insulin Quantification: The insulin concentration in each collected fraction is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The insulin secretion rate is plotted over time to visualize the dynamic response to the stimuli.

Static Insulin Secretion Assay

This method provides a snapshot of insulin secretion over a fixed period in response to a stimulus.

Methodology:

-

Islet Preparation: Isolated islets are hand-picked and distributed into multi-well plates (e.g., 10-15 islets per well) in a culture medium.

-

Pre-incubation: The islets are pre-incubated in a Krebs-Ringer bicarbonate buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish basal conditions.

-

Stimulation: The pre-incubation buffer is removed and replaced with fresh buffer containing either low glucose (control) or a stimulating concentration of glucose with or without various concentrations of ACTH (22-39).

-

Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Supernatant Collection: After incubation, the supernatant from each well is collected.

-

Insulin Quantification: The insulin concentration in the supernatant is measured by ELISA or RIA.

-

Data Normalization: Insulin secretion can be expressed as a percentage of the basal secretion or normalized to the total insulin content of the islets (determined after cell lysis).

References

- 1. Beta-cell tropin: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for the presence of the pituitary insulin secretagogue beta-cell trophin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevated plasma concentrations of beta-cell tropin (ACTH22-39) in diet-treated type II diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACTH stimulates insulin secretion from MIN6 cells and primary mouse and human islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

The Enigmatic Role of ACTH(22-39) in Pancreatic Islet Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a well-characterized pituitary peptide, is primarily known for its role in regulating corticosteroid production in the adrenal cortex. However, fragments of ACTH, particularly the C-terminal peptide ACTH(22-39), also known as β-cell trophin, have been identified as potent modulators of pancreatic islet function. This technical guide provides an in-depth exploration of the mechanism of action of ACTH(22-39) on pancreatic islets, consolidating available research findings, outlining key experimental protocols, and presenting quantitative data to facilitate further investigation and drug development in the field of metabolic disease.

Mechanism of Action of ACTH Peptides on Pancreatic β-Cells

Research has primarily focused on the effects of full-length ACTH(1-39) and its biologically active fragment ACTH(1-24) on insulin (B600854) secretion. The proposed signaling cascade for these peptides in pancreatic β-cells is initiated by their interaction with the melanocortin 2 receptor (MC2-R).[1][2] The activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which is a crucial step in the signaling pathway.[1][3] The culmination of this cascade is the influx of extracellular calcium (Ca2+) through voltage-dependent Ca2+ channels, a critical trigger for the exocytosis of insulin-containing granules.[1][3]

While the signaling pathway for the longer ACTH peptides is relatively well-defined, the precise mechanism for ACTH(22-39) is not as clearly elucidated. It is widely recognized as an insulin secretagogue[4][5][6]; however, its specific receptor and the initial steps of its signal transduction in pancreatic β-cells are not definitively established in the currently available literature. There is some indication from studies on other cell types that ACTH(22-39) may also act via the MC2-R.

Interestingly, there are conflicting reports regarding the effect of modified forms of ACTH(22-39). One synthetic, modified version of ACTH(22-39) has been reported to inhibit insulin production in pancreatic β-cells, suggesting that specific structural alterations can dramatically change the peptide's biological activity.[7] This highlights the complexity of its regulatory role and warrants further investigation into the structure-activity relationship of ACTH(22-39) analogues.

Signaling Pathway of ACTH(1-24) in Pancreatic β-Cells

Signaling cascade of ACTH(1-24) in pancreatic β-cells.

Effect of ACTH(22-39) on Glucagon (B607659) Secretion

Currently, there is a notable lack of information in the scientific literature regarding the direct effects of ACTH(22-39) on glucagon secretion from pancreatic α-cells. While the regulation of glucagon release by various factors is an active area of research[8][9][10][11], the specific role of β-cell trophin in this process remains to be elucidated. This represents a significant knowledge gap and a promising avenue for future research to fully understand the paracrine and endocrine roles of ACTH fragments within the pancreatic islet.

Quantitative Data on Insulin Secretion

The insulinotropic effects of ACTH peptides have been quantified in several studies. The data is summarized below for comparison.

| Peptide | Concentration | Cell/Islet Type | Glucose Level | Effect on Insulin Secretion | Reference |

| ACTH(1-24) | 1 nM | MIN6 cell monolayers | 2 mM | ~150% of basal secretion | [1][3] |

| ACTH(1-24) | 10 nM | MIN6 cell monolayers | 2 mM | ~187% of basal secretion | [1][3] |

| ACTH(1-24) | 0.5 nM | Perifused mouse islets | 8 mM | Transient increase | [2] |

| ACTH(1-24) | 1 nM | Perifused human islets | 2 mM | Rapid initial spike | [2] |

| ACTH(1-39) | 0.1 - 10 nM | MIN6 cell monolayers | 2 mM | Dose-dependent increase | [2] |

| ACTH(22-39) | 2.5 x 10-11 M | Rat adipocytes | Not specified | 50% maximal insulin-like activity | [12] |

| ACTH(22-39) | Not specified | Perfused fatty rat pancreas | Basal | Fivefold greater release vs. lean | [13] |

Experimental Protocols

To facilitate further research into the mechanism of action of ACTH(22-39), detailed methodologies for key experiments are provided below.

Pancreatic Islet Perifusion Assay

This dynamic assay allows for the real-time measurement of hormone secretion from isolated pancreatic islets in response to various stimuli.

Workflow for a pancreatic islet perifusion experiment.

Methodology:

-

Islet Isolation and Culture: Isolate pancreatic islets from the desired species (e.g., mouse, rat, human) using a standard collagenase digestion method followed by purification. Culture the isolated islets for 24-48 hours to allow for recovery.[14][15]

-

Perifusion System Setup: Prepare perifusion buffers with varying concentrations of glucose and the test substance (ACTH(22-39)). Maintain the buffers at 37°C and gas with 95% O2/5% CO2.

-

Islet Loading: Load approximately 100 islet equivalents (IEQ) into each perifusion chamber.

-

Equilibration: Perifuse the islets with a basal glucose buffer (e.g., 1-3 mM glucose) for approximately 60 minutes to establish a stable baseline of hormone secretion.[16]

-

Stimulation: Switch to the perifusion buffer containing the desired concentration of ACTH(22-39) and/or different glucose concentrations.

-

Fraction Collection: Collect the effluent from the chambers at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.[16]

-

Hormone Measurement: Quantify the concentration of insulin and glucagon in each fraction using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[14][17]

-

Data Analysis: Plot the hormone concentration against time to visualize the dynamics of secretion in response to the stimulus.

Static Incubation of Pancreatic Islets

This method is suitable for determining the total amount of hormone secreted over a fixed period in response to a stimulus.

Methodology:

-

Islet Preparation: After isolation and recovery, hand-pick batches of islets (e.g., 10 islets per replicate) and place them in multi-well plates.[18]

-

Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) at 37°C.[19]

-

Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing the desired concentrations of glucose and ACTH(22-39).

-

Incubation: Incubate the islets for a fixed duration (e.g., 60 minutes) at 37°C.[18]

-

Sample Collection: At the end of the incubation period, collect the supernatant (containing the secreted hormones) and lyse the islets (e.g., with acid-ethanol) to determine the intracellular hormone content.

-

Hormone Measurement: Measure the hormone concentrations in the supernatant and islet lysates using RIA or ELISA.

-

Data Normalization: Express the secreted hormone as a percentage of the total hormone content (secreted + intracellular).

Measurement of Intracellular Signaling Molecules

To elucidate the signaling pathway of ACTH(22-39), it is essential to measure the downstream second messengers.

Intracellular cAMP Measurement:

-

Islet Treatment: Incubate isolated islets with ACTH(22-39) for a short period. It is advisable to include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Lyse the islets using a suitable lysis buffer.

-

cAMP Assay: Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.

Intracellular Ca2+ Imaging:

-

Islet Loading: Load isolated islets with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Imaging: Place the islets on a glass-bottom dish on the stage of an inverted fluorescence microscope equipped with a perfusion system.

-

Stimulation and Recording: Perfuse the islets with a buffer containing ACTH(22-39) and record the changes in intracellular Ca2+ concentration by measuring the fluorescence intensity over time.

Conclusion and Future Directions

ACTH(22-39), or β-cell trophin, is a fascinating peptide with a clear insulinotropic effect on pancreatic β-cells. While the broader signaling mechanism of ACTH peptides in islets involves the MC2-R/cAMP/PKA pathway, the specific molecular interactions of ACTH(22-39) require further detailed investigation. The contradictory finding of an inhibitory effect of a modified form of this peptide underscores the potential for developing analogues with tailored activities for therapeutic applications in diabetes. A significant gap in our understanding is the effect of ACTH(22-39) on glucagon secretion, which is crucial for a complete picture of its role in islet physiology.

Future research should focus on:

-

Receptor Identification: Unambiguously identifying the receptor for ACTH(22-39) in pancreatic β-cells.

-

Signaling Pathway Elucidation: Mapping the complete downstream signaling cascade following receptor activation.

-

Glucagon Secretion Studies: Investigating the direct and indirect effects of ACTH(22-39) on pancreatic α-cells.

-

Structure-Activity Relationship: Exploring how modifications to the peptide sequence alter its biological activity, which could lead to the development of novel therapeutics for metabolic disorders.

The experimental protocols and data presented in this guide provide a solid foundation for researchers to address these unanswered questions and to unlock the full therapeutic potential of ACTH(22-39) and related peptides.

References

- 1. ACTH stimulates insulin secretion from MIN6 cells and primary mouse and human islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of beta-cell-trophin, a peptide of the pituitary pars intermedia which stimulates insulin secretion in plasma from genetically obese (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-cell tropin, a peptide of the pituitary pars intermedia which stimulates insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated plasma concentrations of beta-cell tropin (ACTH22-39) in diet-treated type II diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACTH (22-39) | 37548-29-1 | FA108797 | Biosynth [biosynth.com]

- 8. Glucagon secretion from pancreatic α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Altered glucose-dependent secretion of glucagon and ACTH is associated with insulin resistance, assessed by population analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A KATP Channel-Dependent Pathway within α Cells Regulates Glucagon Release from Both Rodent and Human Islets of Langerhans | PLOS Biology [journals.plos.org]

- 12. The insulin-like action of beta-cell-tropin on glucose and lipid metabolism in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 15. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]

- 18. protocols.io [protocols.io]

- 19. Exercise at anaerobic threshold intensity and insulin secretion by isolated pancreatic islets of rats - PMC [pmc.ncbi.nlm.nih.gov]

ACTH (22-39) signaling pathways in non-adrenal tissues

An In-depth Technical Guide to ACTH (22-39) Signaling in Non-Adrenal Tissues

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a central component of the hypothalamic-pituitary-adrenal (HPA) axis. Derived from the precursor molecule pro-opiomelanocortin (POMC), its canonical function is the stimulation of glucocorticoid synthesis and secretion from the adrenal cortex via the melanocortin-2 receptor (MC2R). However, proteolytic processing of ACTH and POMC yields various smaller fragments with distinct biological activities. Among these is ACTH (22-39), an octadecapeptide also known as β-cell tropin.

Unlike the N-terminal fragments of ACTH which are involved in steroidogenesis and melanogenesis, ACTH (22-39) exhibits unique functions in non-adrenal tissues, particularly in metabolic regulation and immunology. Crucially, its mechanisms of action are independent of the well-characterized melanocortin receptors (MC1R, MC3-5R) that bind α-MSH and the N-terminus of ACTH. This guide provides a comprehensive overview of the known signaling pathways and physiological effects of ACTH (22-39) in key non-adrenal systems, summarizing the quantitative data, experimental methodologies, and current understanding of its molecular interactions.

Pancreatic β-Cell Signaling: The Insulin (B600854) Secretagogue Pathway

One of the most significant non-adrenal functions of ACTH (22-39) is its potent stimulation of insulin secretion from pancreatic β-cells, earning it the name "β-cell tropin".[1][2][3] This activity suggests a role in glucose homeostasis and implicates it in the pathophysiology of metabolic disorders like Type 2 diabetes.

Physiological Effect and Quantitative Data

ACTH (22-39) acts as a powerful insulin secretagogue in rodents.[1] Studies have shown that its plasma levels are significantly elevated in patients with diet-treated Type 2 diabetes, both in the fasting state and in response to a glucose challenge, suggesting a potential compensatory mechanism or a role in the disease process.[1]

Table 1: Plasma Concentrations of ACTH (22-39) / β-Cell Tropin | Condition | Subject Group | Plasma Concentration (nM) | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | Fasting | Control Subjects | 0.17 (0.10–0.28) | \multirow{2}{}{p = 0.007} | \multirow{4}{}{[1]} | | | Diabetic Subjects | 0.49 (0.25–0.96) | | | Post-Glucose Infusion | Control Subjects | 0.19 (0.11–0.91) | \multirow{2}{*}{p = 0.0002} | | | | Diabetic Subjects | 1.31 (0.74–2.30) | | Data presented as geometric mean (1 SD range).

Signaling Pathway

The precise receptor for ACTH (22-39) on pancreatic β-cells remains unidentified. Binding assays have demonstrated that ACTH (22-39) does not displace ligands from the melanocortin receptors MC1, MC3, MC4, or MC5, indicating it operates through a novel, uncharacterized receptor.[4][5]

While the upstream receptor is unknown, the general intracellular signaling cascade for insulin secretagogues in β-cells is well-established. It typically involves the depolarization of the cell membrane, influx of extracellular calcium (Ca²⁺), and the activation of amplifying pathways involving second messengers like cyclic AMP (cAMP).[6][7] Studies on full-length ACTH (1-24) have shown its insulinotropic effect is dependent on both the cAMP/Protein Kinase A (PKA) pathway and extracellular Ca²⁺ influx.[8][9] It is plausible that ACTH (22-39), upon binding its own receptor, initiates a similar downstream cascade to trigger the exocytosis of insulin-containing granules.

Key Experimental Protocol: Dynamic Perifusion of Pancreatic Islets

The functional activity of insulin secretagogues like ACTH (22-39) is most accurately assessed using a dynamic perifusion assay.[10][11] This method allows for the real-time measurement of insulin release from isolated islets in response to changing secretagogue concentrations, mimicking in vivo conditions more closely than static incubations.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from donor pancreata (e.g., mouse, rat, or human) by collagenase digestion followed by density gradient purification.

-

Apparatus Setup: A perifusion system is assembled, consisting of a multichannel peristaltic pump, reservoirs containing basal and stimulation buffers, tubing, and temperature-controlled chambers holding the isolated islets (typically 100-200 islet equivalents per chamber).

-

Equilibration: Islets are placed in the chambers and first perifused with a basal buffer (e.g., Krebs-Ringer bicarbonate buffer with low glucose, ~2-3 mM) for a stabilization period (e.g., 60 minutes) to establish a baseline insulin secretion rate. The flow rate is kept constant (e.g., 100 µL/min).

-

Stimulation: The buffer is switched to one containing the stimulus. For ACTH (22-39), this would be the basal buffer supplemented with the desired concentration of the peptide.

-

Fraction Collection: The effluent from each chamber is collected into a 96-well plate at regular intervals (e.g., every 1-2 minutes) using a fraction collector.

-

Quantification: The insulin concentration in each collected fraction is measured using a standard method like an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The results are plotted as insulin concentration versus time, allowing for the characterization of the dynamics of the secretory response (e.g., first and second phase release).

Adipocyte Signaling: The Lipogenic Pathway

In rodent models, ACTH (22-39) demonstrates a significant, insulin-like effect on adipose tissue by promoting lipogenesis.[12] This is in stark contrast to full-length ACTH (1-39), which typically stimulates lipolysis (fat breakdown) in adipocytes via the MC2R and cAMP/PKA pathway.[13]

Physiological Effect and Quantitative Data

ACTH (22-39) stimulates the incorporation of glucose into lipids, including fatty acids and glycerol, in isolated rat adipocytes.[12] Its potency highlights its potential as a significant metabolic regulator in fat tissue.

Table 2: Lipogenic Activity of ACTH (22-39) in Rat Adipocytes

| Parameter | Value | Reference |

|---|

| 50% Maximal Activity Concentration (EC₅₀) | 2.5 x 10⁻¹¹ M |[12] |

Signaling Pathway

Similar to its action in the pancreas, the receptor for ACTH (22-39) in adipocytes is unknown. The observed "insulin-like" effects suggest that its signaling pathway may converge with the canonical insulin signaling cascade, which involves the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effectors to promote glucose uptake and its conversion into triglycerides for storage. However, whether ACTH (22-39) directly activates components of the insulin pathway or operates through a parallel system that yields the same metabolic outcome is yet to be determined.

Key Experimental Protocol: Adipocyte Lipogenesis Assay

The lipogenic activity of ACTH (22-39) is quantified by measuring the rate of incorporation of radiolabeled precursors into newly synthesized lipids in isolated adipocytes.

Methodology:

-

Adipocyte Isolation: Adipocytes are isolated from the epididymal fat pads of rats by mincing the tissue and digesting it with collagenase in a suitable buffer (e.g., Krebs-Ringer). The mature, lipid-filled adipocytes are then separated by flotation.

-

Incubation: A suspension of isolated adipocytes is incubated in a buffer containing a radiolabeled precursor, typically ³H₂O or [U-¹⁴C]-glucose, at 37°C.

-

Treatment: Different concentrations of ACTH (22-39), insulin (as a positive control), and a vehicle control are added to respective batches of the cell suspension.

-

Lipid Extraction: After a set incubation period (e.g., 90-120 minutes), the reaction is stopped, and the total lipids are extracted from the adipocytes using an organic solvent mixture, such as chloroform:methanol.

-

Quantification: The radioactivity incorporated into the extracted lipid phase is measured using liquid scintillation counting.

-

Data Analysis: The rate of lipogenesis is expressed as nanomoles of precursor incorporated into lipid per unit of cells per hour. Dose-response curves are generated to calculate parameters like EC₅₀.

Immunological Role: A C-Terminal Epitope

Recent evidence suggests that the C-terminal region of ACTH, which includes the 22-39 sequence, plays a role in immunology, not as a classical signaling molecule, but as an antigenic determinant.

Observed Phenomenon

In certain paraneoplastic syndromes and in cases of immune-related adverse events from cancer immunotherapies (e.g., immune checkpoint inhibitors), the ectopic expression of POMC by tumors can lead to an autoimmune response.[14] Studies have identified that autoantibodies generated in these conditions specifically recognize the C-terminal 25-39 region of ACTH.[15] These anti-POMC/ACTH antibodies can then cross-react with the pituitary gland, leading to autoimmune hypophysitis and isolated ACTH deficiency. This indicates that while ACTH (1-24) carries the primary steroidogenic activity, the C-terminal fragment carries significant immunological activity.[15]

Key Experimental Protocol: Epitope Mapping via Competitive Immunofluorescence

Identifying the specific region of a protein recognized by an antibody is crucial. Competitive immunofluorescence is a powerful technique used to map such epitopes.

Methodology:

-

Tissue Preparation: Thin sections of pituitary gland tissue (which naturally express ACTH in corticotroph cells) are prepared and fixed onto microscope slides.

-

Serum Collection: Serum containing the autoantibodies is collected from the patient.

-

Competitive Pre-absorption: The patient's serum is divided into several aliquots. Each aliquot is pre-incubated (pre-absorbed) with a different synthetic peptide fragment: one with full-length ACTH (1-39), one with ACTH (1-24), one with an irrelevant peptide (negative control), and one without any peptide (positive control).

-

Immunostaining: The pre-absorbed serum samples are then applied to the pituitary tissue sections. If the autoantibody's binding site is blocked by the peptide in the pre-absorption step, it will not be able to bind to the ACTH within the tissue.

-

Detection: A fluorescently labeled secondary antibody that binds to human antibodies is applied to all slides.

-

Microscopy and Analysis: The slides are viewed under a fluorescence microscope. A strong fluorescent signal indicates that the autoantibody was able to bind to the tissue. A diminished or absent signal indicates that the pre-absorption peptide successfully competed for the antibody's binding site. By observing that pre-absorption with ACTH (1-39) but not ACTH (1-24) blocks the signal, researchers can deduce that the epitope resides within the C-terminal 25-39 region.[15]

Conclusion

The ACTH (22-39) fragment, or β-cell tropin, represents a fascinating area of endocrinology with significant implications for non-adrenal systems. Its potent insulin-releasing and lipogenic activities position it as a key player in metabolic regulation. Furthermore, its role as an immunological epitope highlights a distinct function separate from the canonical hormonal activities of the larger ACTH molecule.

The most critical gap in our current understanding is the identity of the receptor or receptors that mediate the effects of ACTH (22-39) in the pancreas and adipose tissue. Its signaling is clearly independent of the known melanocortin receptor family. The discovery and characterization of this novel receptor system will be a pivotal step forward, potentially unlocking new therapeutic targets for the treatment of Type 2 diabetes, obesity, and autoimmune disorders. The methodologies outlined in this guide provide the foundational tools for researchers and drug development professionals to further investigate these non-canonical ACTH signaling pathways.

References

- 1. Elevated plasma concentrations of beta-cell tropin (ACTH22-39) in diet-treated type II diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-cell tropin: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-cell tropin, a peptide of the pituitary pars intermedia which stimulates insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ACTH stimulates insulin secretion from MIN6 cells and primary mouse and human islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The insulin-like action of beta-cell-tropin on glucose and lipid metabolism in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opposing Actions of Adrenocorticotropic Hormone and Glucocorticoids on UCP1-Mediated Respiration in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. Paraneoplastic isolated adrenocorticotropic hormone deficiency revealed after immune checkpoint inhibitors therapy: new insights into anti-corticotroph antibody - PMC [pmc.ncbi.nlm.nih.gov]

The Journey from Precursor to Peptide: An In-depth Guide to the Endogenous Processing of Pro-Opiomelanocortin (POMC) to ACTH and its Fragments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate molecular processes involved in the conversion of pro-opiomelanocortin (POMC) into adrenocorticotropic hormone (ACTH) and its subsequent cleavage product, corticotropin-like intermediate lobe peptide (CLIP), which encompasses the ACTH(22-39) fragment. Understanding this pathway is crucial for research into stress physiology, metabolic diseases, and the development of novel therapeutics targeting the melanocortin system.

The Pro-Opiomelanocortin (POMC) Precursor

Pro-opiomelanocortin is a remarkable prohormone, serving as the precursor to a diverse array of bioactive peptides with distinct physiological roles.[1][2] Synthesized primarily in the pituitary gland, hypothalamus, skin, and other tissues, POMC undergoes a series of tissue-specific post-translational modifications, including proteolytic cleavage, to yield its final peptide products.[1][2][3][4] The expression of the POMC gene and the subsequent processing of its protein product are tightly regulated, ensuring a precise physiological response.[5]

The Proteolytic Processing Cascade of POMC

The conversion of the 32-kDa POMC proprotein into its constituent peptides is a highly ordered process that occurs within the regulated secretory pathway.[2][3][6] This journey begins in the endoplasmic reticulum and trans-Golgi network (TGN), where initial cleavage events may occur, and is completed within dense-core secretory granules.[1][3][6][7] The specific peptides generated are dictated by the complement of prohormone convertases present in a given cell type.[1][7]

Key Enzymes in POMC Processing

The primary enzymes responsible for the cleavage of POMC are members of the prohormone convertase (PC) family of subtilisin-like endoproteases.[1][7]

-

Prohormone Convertase 1/3 (PC1/3): This enzyme initiates the processing of POMC in the anterior pituitary by cleaving it to generate pro-ACTH and β-lipotropin (β-LPH).[1][3][7] PC1/3 then further cleaves pro-ACTH to yield the N-terminal fragment of POMC (N-POMC), a joining peptide, and ACTH(1-39).[3][8]

-

Prohormone Convertase 2 (PC2): In tissues such as the hypothalamus and the intermediate lobe of the pituitary, PC2 is highly expressed and acts on ACTH(1-39).[1][3][7] PC2 cleaves ACTH to produce ACTH(1-17) and corticotropin-like intermediate lobe peptide (CLIP), which corresponds to ACTH(18-39).[1][5]

-

Other Processing Enzymes: Following the initial endoproteolytic cleavages, other enzymes such as carboxypeptidase E (CPE) and peptidyl α-amidating monooxygenase (PAM) are involved in trimming and modifying the resulting peptides to generate final products like α-MSH.[3][4]

Cellular Localization of Processing Events

The processing of POMC is spatially and temporally organized within the cell. After its synthesis in the rough endoplasmic reticulum, POMC is transported to the trans-Golgi network (TGN).[3][6] It is within the TGN and, more predominantly, in the maturing dense-core secretory granules that the prohormone convertases become active and cleave POMC into its various peptide products.[1][7]

Caption: Cellular trafficking and processing of POMC.

The Generation of ACTH and CLIP

The generation of ACTH and its subsequent fragment, CLIP, is a key branch in the POMC processing pathway.

ACTH(1-39) Production

In the corticotrophs of the anterior pituitary, PC1/3 is the dominant prohormone convertase.[1][7] It sequentially cleaves POMC to produce ACTH(1-39), which is then secreted into the bloodstream to regulate adrenal steroidogenesis.[5][9]

Cleavage of ACTH to Yield CLIP (ACTH(18-39))

In other tissues, such as the intermediate lobe of the pituitary and the hypothalamus, the presence of PC2 leads to the further processing of ACTH.[1][3][4] PC2 cleaves ACTH between amino acids 17 and 18, releasing ACTH(1-17) and CLIP (ACTH(18-39)).[1] The ACTH(22-39) fragment is therefore a C-terminal portion of CLIP.

Caption: Enzymatic cleavage of POMC to ACTH and CLIP.

Tissue-Specific Processing of POMC

The differential expression of PC1/3 and PC2 in various tissues leads to distinct profiles of POMC-derived peptides.

| Tissue | Primary POMC-Derived Peptides | Key Enzymes |

| Anterior Pituitary | ACTH, β-Lipotropin, N-POMC | PC1/3 |

| Intermediate Pituitary | α-MSH, CLIP, β-Endorphin | PC1/3, PC2 |

| Hypothalamus | α-MSH, CLIP, β-Endorphin | PC1/3, PC2 |

| Skin | ACTH, α-MSH | PC1/3, PC2 |

This table summarizes the major peptide products and enzymes in different tissues based on available literature. The exact ratios and presence of peptides can vary.

Experimental Protocols for Studying POMC Processing

The elucidation of the POMC processing pathway has been made possible through a variety of sophisticated experimental techniques.

Peptide Extraction and Quantification

Objective: To isolate and measure the levels of POMC-derived peptides from tissues or cell cultures.

Methodology:

-

Tissue Homogenization: Tissues are homogenized in an acidic extraction buffer (e.g., 5 M acetic acid, 0.1% β-mercaptoethanol) to inactivate endogenous proteases.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.

-

Solid-Phase Extraction: The supernatant containing the peptides is passed through a C18 Sep-Pak cartridge. The cartridge is washed, and the peptides are eluted with an organic solvent (e.g., acetonitrile (B52724) in 0.1% trifluoroacetic acid).

-

Quantification: The peptide content in the eluate can be quantified using various methods, including:

-

Radioimmunoassay (RIA): A highly sensitive method that uses specific antibodies to detect and quantify individual peptides.[10]

-

Enzyme-Linked Immunosorbent Assay (ELISA): An alternative immunoassay format for peptide quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the separation and quantification of multiple peptides in a complex mixture.[11][12][13]

-

Peptide Separation and Identification

Objective: To separate and identify the different POMC-derived peptides in a sample.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): The extracted peptides are separated based on their physicochemical properties (e.g., hydrophobicity) using a reverse-phase HPLC column.[10]

-

Fraction Collection: Fractions are collected at regular intervals as they elute from the HPLC column.

-

Peptide Identification: The peptides in each fraction can be identified by:

-

Radioimmunoassay (RIA): Screening fractions with antibodies specific to different POMC-derived peptides.

-

Mass Spectrometry (MS): Analyzing the mass-to-charge ratio of the peptides in each fraction to determine their molecular weight and sequence.

-

Caption: Workflow for POMC-derived peptide analysis.

Conclusion

The endogenous processing of pro-opiomelanocortin to ACTH and its fragments, including CLIP, is a fundamental process in endocrinology and neurobiology. The tissue-specific nature of this processing, governed by the differential expression of prohormone convertases, allows for a single precursor protein to give rise to a multitude of bioactive peptides. A thorough understanding of this pathway, facilitated by the experimental techniques outlined in this guide, is essential for advancing our knowledge of human physiology and for the development of targeted therapies for a range of diseases.

References

- 1. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND PROCESSING OF PROOPIOMELANOCORTIN | Oncohema Key [oncohemakey.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Adrenocorticotropic Hormone | Oncohema Key [oncohemakey.com]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. Analysis of ACTH-related and CLIP-related peptides partially purified from the pituitary of the Australian lungfish, Neoceratodus forsteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. POMC processing in the hypothalamus is directly regulated by saturated fat − implications for the development of obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on ACTH (22-39): Effects on Feeding Behavior and Appetite Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a multifaceted peptide hormone primarily known for its role in the stress response. While full-length ACTH and its N-terminal fragments, such as α-melanocyte-stimulating hormone (α-MSH), are well-documented anorexigenic agents that suppress appetite, emerging evidence reveals a contrasting role for its C-terminal fragments. This technical guide focuses on ACTH (22-39), a C-terminal fragment that has been demonstrated to exert orexigenic effects, stimulating feeding behavior. This document provides a comprehensive overview of the current understanding of ACTH (22-39), including its effects on food intake, the experimental protocols used to elucidate these effects, and the current knowledge regarding its potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development who are investigating the complex mechanisms of appetite regulation.

Introduction

The regulation of feeding behavior and energy homeostasis is a complex process involving a network of central and peripheral signals. The pro-opiomelanocortin (POMC) gene gives rise to a precursor protein that is post-translationally cleaved into several bioactive peptides, including ACTH and α-MSH. These peptides are key components of the melanocortin system, which plays a pivotal role in appetite control. While the anorexigenic actions of ACTH and α-MSH, primarily mediated by the melanocortin-4 receptor (MC4R), are well-established, the physiological significance of other POMC-derived fragments is still under investigation.[1][2]

Recent studies have highlighted a paradoxical effect of C-terminal ACTH fragments on feeding. Specifically, ACTH (18-39) and its shorter fragment, ACTH (22-39), have been shown to increase food intake, particularly in fasted animals.[2][3] This orexigenic effect is noteworthy as it is not mediated by the MC4R, suggesting the involvement of a distinct signaling pathway.[2][3] This guide will delve into the specifics of ACTH (22-39) and its role in appetite regulation, providing a detailed analysis of the available data and experimental methodologies.

Quantitative Data on the Effects of ACTH (22-39) on Feeding Behavior

The primary evidence for the orexigenic effect of ACTH (22-39) comes from studies involving intracerebroventricular (ICV) administration in rats. The following tables summarize the key quantitative findings from the seminal study by Al-Barazanji et al. (2001), which demonstrated a significant increase in food consumption in fasted rats following central administration of C-terminal ACTH fragments.[2][3]

Table 1: Effect of Intracerebroventricular (ICV) Administration of ACTH Fragments on Cumulative Food Intake in 16-Hour Fasted Rats

| Treatment (Dose) | 1-hour Post-injection (g) | 2-hours Post-injection (g) | 4-hours Post-injection (g) |

| Vehicle (aCSF) | 2.8 ± 0.4 | 4.1 ± 0.5 | 5.5 ± 0.6 |

| ACTH (1-39) (1 nmol) | 1.5 ± 0.3 | 2.5 ± 0.4 | 3.8 ± 0.5 |

| α-MSH (1 nmol) | 1.7 ± 0.3 | 2.9 ± 0.4 | 4.2 ± 0.5 |

| ACTH (18-39) (1 nmol) | 4.5 ± 0.5 | 6.2 ± 0.6 | 7.8 ± 0.7 |

| ACTH (22-39) (1 nmol) | 4.8 ± 0.6 | 6.8 ± 0.7 | 8.5 ± 0.8 * |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data extrapolated from graphical representations in Al-Barazanji et al. (2001).

Table 2: Effect of Intracerebroventricular (ICV) Administration of ACTH Fragments on Cumulative Food Intake in Ad Libitum Fed Rats

| Treatment (Dose) | 1-hour Post-injection (g) | 2-hours Post-injection (g) | 4-hours Post-injection (g) |

| Vehicle (aCSF) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 |

| ACTH (1-39) (1 nmol) | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2* |

| α-MSH (1 nmol) | 0.3 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.2 |

| ACTH (18-39) (1 nmol) | 0.6 ± 0.2 | 0.9 ± 0.3 | 1.4 ± 0.4 |

| ACTH (22-39) (1 nmol) | 0.7 ± 0.2 | 1.0 ± 0.3 | 1.5 ± 0.4 |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data extrapolated from graphical representations in Al-Barazanji et al. (2001).

These data clearly indicate that while full-length ACTH and α-MSH suppress food intake in both fasted and fed states, the C-terminal fragments ACTH (18-39) and ACTH (22-39) significantly and persistently increase food intake, with this effect being most pronounced in fasted animals.[2][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Intracerebroventricular (ICV) Cannulation and Injection

This protocol describes a standard procedure for implanting a guide cannula into the lateral ventricle of a rat for the direct central administration of peptides.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

Surgical tools (scalpel, scissors, forceps, hemostats)

-

Dental drill

-

Stainless steel guide cannula (22-gauge) and dummy cannula

-

Stainless steel screws

-

Dental cement

-

Injection syringe (e.g., Hamilton syringe) connected to an internal cannula (28-gauge) via PE50 tubing

-

Artificial cerebrospinal fluid (aCSF) for vehicle control

-

ACTH (22-39) peptide

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent and mount it securely in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Clean the skull surface and identify the bregma.

-

Using the stereotaxic coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface), drill a small hole through the skull.

-

Implant the guide cannula to the predetermined depth.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week post-surgery.

-

For injection, gently restrain the rat, remove the dummy cannula, and insert the internal cannula connected to the syringe.

-

Infuse the desired volume of ACTH (22-39) solution or vehicle (typically 5-10 µL) over a period of 1-2 minutes.

-

Replace the dummy cannula after the injection.

Feeding Behavior Measurement

This protocol outlines the procedure for measuring food intake in rats following ICV administration of a test substance.

Materials:

-

Individually housed rats with ICV cannulas

-

Pre-weighed standard laboratory chow

-

Specialized cages with spill-resistant food containers and collection trays

-

Electronic balance

Procedure:

-

Fast the rats for a predetermined period (e.g., 16 hours) with free access to water, if the experimental design requires it. For ad libitum studies, ensure continuous access to food and water.

-

At the beginning of the dark cycle (the active feeding period for rats), administer the test substance (ACTH (22-39)) or vehicle via the ICV cannula.

-

Immediately after the injection, provide a pre-weighed amount of food.

-

Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage collected in the trays.

-

Calculate the cumulative food intake at each time point.

-

Water intake can be measured concurrently using a similar method with pre-weighed water bottles.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The anorexigenic effect of full-length ACTH and α-MSH is mediated through the activation of MC4R, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling. In contrast, the orexigenic effect of ACTH (22-39) is independent of this pathway. The exact receptor and signaling cascade for ACTH (22-39) remain to be fully elucidated.

Caption: Anorexigenic signaling of ACTH and α-MSH via MC4R.

References

- 1. The orphan G protein-coupled receptor GPR139 is activated by the peptides: Adrenocorticotropic hormone (ACTH), α-, and β-melanocyte stimulating hormone (α-MSH, and β-MSH), and the conserved core motif HFRW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-terminal fragments of ACTH stimulate feeding in fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Non-Canonical Signaling Pathways Activated by ACTH (22-39): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone, primarily known for its role in stimulating the adrenal cortex to produce and release corticosteroids. This canonical signaling pathway is mediated by the full-length ACTH (1-39) peptide binding to the melanocortin 2 receptor (MC2R), a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity.

While the N-terminal region of ACTH is crucial for this classical signaling cascade, emerging evidence suggests that C-terminal fragments of ACTH, including ACTH (22-39), may possess biological activities that are independent of the canonical cAMP pathway. These activities hint at the existence of non-canonical signaling pathways that could open new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the current understanding of the non-canonical signaling pathways activated by the ACTH (22-39) fragment, also known in part as Corticotropin-like Intermediate Lobe Peptide (CLIP) when referring to the ACTH(18-39) fragment.

Putative Non-Canonical Signaling Pathways of ACTH (22-39)

Research into the specific signaling mechanisms of ACTH (22-39) is still in its early stages. However, several biological effects have been observed that are not mediated by the classical cAMP pathway, suggesting the involvement of alternative intracellular signaling cascades.

Calcium Mobilization

One of the most notable non-canonical effects attributed to ACTH peptides involves the mobilization of intracellular calcium. While the canonical pathway is cAMP-dependent, studies have shown that ACTH can induce transient increases in intracellular calcium ([Ca2+]i). A study on rat bone marrow stromal cells demonstrated that ACTH promotes chondrogenic nodule formation and induces these calcium transients, an effect suggested to be mediated via the MC2R[1]. Although this study utilized the full-length ACTH, it points towards a potential MC2R-linked, Gq-coupled, or alternative mechanism for calcium release that could be relevant for its fragments. The precise mechanism by which ACTH (22-39) might induce calcium signaling remains to be elucidated.

Diagram of Putative Calcium Signaling Pathway

Putative Calcium Mobilization Pathway for ACTH (22-39).

NF-κB and NRF2 Signaling

There are commercial indications that ACTH (22-39) may modulate the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (NRF2) pathways[]. The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. The NRF2 pathway is a primary defense mechanism against oxidative stress. Activation of these pathways would represent a significant departure from the known endocrine functions of ACTH. However, primary research literature to substantiate these claims and delineate the precise mechanisms is currently lacking.

Diagram of Hypothesized NF-κB and NRF2 Activation

Hypothesized modulation of NF-κB and NRF2 pathways by ACTH (22-39).

Quantitative Data Summary

Quantitative data on the non-canonical signaling of ACTH (22-39) is sparse. The available information is summarized below.

| Parameter | Peptide | Cell Type/System | Observed Effect | Concentration/Dose | Citation |

| Feeding Behavior | ACTH (18-39) & ACTH (22-39) | Fasted Rats (intracerebroventricular injection) | Increased food intake | Not specified | [3] |

| cAMP Accumulation | ACTH (18-39) & ACTH (22-39) | HEK-293 cells with recombinant MC4 receptor | No stimulation or inhibition of ACTH-stimulated cAMP | Up to 100 µM | [3] |

| Chondrogenesis | ACTH (1-39) | Rat Bone Marrow Stromal Cells | Increased chondrogenic nodule formation | Dose-dependent | [1] |

| Intracellular Calcium | ACTH (1-39) | Rat Bone Marrow Stromal Cells | Transient increases in [Ca2+]i | Dose-dependent | [1] |

| Pancreatic Secretion | ACTH (18-39) (CLIP) | Isolated Rat Pancreatic Lobules | Stimulates amylase and protein secretion | 10⁻⁹ - 10⁻⁶ M | [4] |

| Lipogenesis | ACTH (22-39) (as beta-cell-tropin) | Rat Adipocytes | Stimulated incorporation of ³H₂O into total lipids | EC₅₀ ≈ 2.5 x 10⁻¹¹ M | [5] |

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes a general method for measuring changes in intracellular calcium using a fluorescent indicator like Fura-2.

Objective: To determine if ACTH (22-39) induces a transient increase in [Ca2+]i in a specific cell line.

Materials:

-

Cells of interest (e.g., bone marrow stromal cells, adrenal cells)

-

Cell culture medium

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

-

ACTH (22-39) peptide stock solution

-

Positive control (e.g., ATP or ionomycin)

-

Fluorometer or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.

-

Continuously perfuse the cells with HBSS.

-

Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add ACTH (22-39) at the desired concentration to the perfusion buffer and record the fluorescence ratio (F340/F380).

-

After the response, add a positive control to ensure cell viability and responsiveness.

-

To confirm the signal is due to intracellular calcium release, experiments can be repeated in Ca2+-free HBSS with EGTA.

-

Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

Workflow for Calcium Measurement

Experimental workflow for intracellular calcium measurement.

Protocol 2: NF-κB Reporter Assay

This protocol describes a general method for assessing the activation of the NF-κB signaling pathway using a luciferase reporter gene.

Objective: To determine if ACTH (22-39) can activate the NF-κB signaling pathway.

Materials:

-

Host cell line (e.g., HEK293T)

-

Cell culture medium and transfection reagents

-

NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

ACTH (22-39) peptide stock solution

-

Positive control (e.g., TNF-α)

-

Luciferase assay system

Procedure:

-

Transfection:

-

Co-transfect the host cell line with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Plate the transfected cells in a multi-well plate and allow them to recover for 24 hours.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of ACTH (22-39).

-

Include a vehicle control and a positive control (TNF-α).

-

Incubate for a predetermined time (e.g., 6-24 hours).

-

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay:

-

Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of the ACTH (22-39)-treated samples to the vehicle control.

Conclusion and Future Directions

The C-terminal fragment of ACTH, ACTH (22-39), appears to exhibit biological activities that are distinct from the canonical steroidogenic pathway initiated by the full-length hormone. These non-canonical effects, which may include modulation of intracellular calcium, NF-κB, and NRF2 pathways, are currently not well understood, and the cognate receptors and downstream signaling components remain to be identified. The orexigenic and metabolic effects of ACTH C-terminal fragments further highlight the potential for a broader physiological role beyond the adrenal cortex.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of detailed understanding of the non-canonical signaling of ACTH (22-39) underscores the need for further fundamental research. Elucidating the receptors and signaling pathways involved could uncover novel therapeutic targets for a range of conditions, from metabolic disorders to inflammatory diseases. Future studies should focus on receptor binding assays with a broad panel of candidate receptors, comprehensive intracellular signaling pathway analysis, and in vivo studies to correlate these signaling events with the observed physiological effects.

References

- 1. ACTH promotes chondrogenic nodule formation and induces transient elevations in intracellular calcium in rat bone marrow cell cultures via MC2-R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-terminal fragments of ACTH stimulate feeding in fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The insulin-like action of beta-cell-tropin on glucose and lipid metabolism in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of ACTH C-Terminal Fragments: A Technical Guide

Executive Summary: Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is a central regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3] Its primary role is to stimulate the adrenal cortex to produce and secrete glucocorticoids. The biological activity for steroidogenesis is overwhelmingly attributed to the N-terminal region of the peptide, specifically the first 24 residues, with fragments shorter than 20 amino acids being largely inactive.[4] While the C-terminal portion of ACTH (residues 25-39) contributes to the peptide's stability and circulatory half-life, recent research has unveiled distinct biological activities and binding properties of C-terminal fragments that are independent of the canonical steroidogenic pathway.[4][5] This guide provides an in-depth analysis of the structure-activity relationships of ACTH C-terminal fragments, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways for researchers and drug development professionals.

The Canonical ACTH Signaling Pathway

ACTH exerts its primary effects by binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenocortical cells.[1][4] Functional expression and signaling of MC2R require the presence of a crucial accessory protein, the melanocortin receptor accessory protein (MRAP).[2][5]

The binding of ACTH to the MC2R/MRAP complex initiates a conformational change that activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][4][6] The accumulation of intracellular cAMP serves as a second messenger, activating cAMP-dependent protein kinase A (PKA).[4][7] PKA then phosphorylates a cascade of downstream targets, leading to two major outcomes:

-

Acute steroidogenesis: Stimulation of cholesterol transport into the mitochondria, a rate-limiting step facilitated by proteins like the Steroidogenic Acute Regulatory (StAR) protein.[4]

-

Chronic effects: Upregulation of the expression of genes involved in steroid synthesis.

This cascade culminates in the conversion of cholesterol to pregnenolone (B344588) and, subsequently, the synthesis and secretion of glucocorticoids like cortisol.[4]

Structure-Activity Relationship (SAR) Analysis

The N-Terminal Domain: Prerequisite for Steroidogenesis

It is well-established that the full steroidogenic activity of ACTH is contained within the N-terminal 1-24 amino acid sequence (ACTH(1-24)), which is equipotent to the full-length ACTH(1-39).[8][9][10][11] Further C-terminal truncation leads to a progressive loss of activity at the MC2R. A critical region for receptor activation is the basic tetrapeptide sequence, Lys-Lys-Arg-Arg, at positions 15-18.[8][9] Removal of these residues dramatically reduces potency, and fragments lacking this core sequence are essentially inactive for steroidogenesis.[4][5] The minimal fragment capable of stimulating the MC2R, albeit with very low potency, has been identified as ACTH(1-15).[9][12]

Table 1: Activity of C-Terminally Truncated ACTH Analogs at the Human MC2R Data sourced from HEK293 cells expressing hMC2R and MRAP, with activity measured by cAMP production.[9][12]

| Peptide Fragment | Sequence | EC₅₀ (nM) |

| ACTH(1-24) | SYSMEHFRWGKPVGKKRRPVKVYP | 0.22 |

| ACTH(1-18) | SYSMEHFRWGKPVGKKRR | 0.22 |

| ACTH(1-17) | SYSMEHFRWGKPVGKKR | 1.76 |

| ACTH(1-16) | SYSMEHFRWGKPVGKK | 25.1 |

| ACTH(1-15) | SYSMEHFRWGKPVGK | 1450 |

| ACTH(1-14) | SYSMEHFRWGKPVG | >10,000 |

The C-Terminal Domain: A Hub for Binding and Novel Functions

While devoid of direct steroidogenic activity, C-terminal fragments of ACTH exhibit unique biological properties, including receptor binding, modulation of N-terminal activity, and distinct central nervous system effects.

Receptor Binding and Modulation: Studies have shown that C-terminal fragments can bind with high affinity to adrenal cortex membranes. The fragment ACTH(11-24) binds with a nanomolar dissociation constant (Kd), and this binding is competitively inhibited by the core ACTH(15-18) sequence.[13] Crucially, this binding does not lead to the activation of adenylate cyclase, indicating that these fragments can occupy the receptor without initiating the canonical signaling cascade.[13] Furthermore, dimeric conjugates of C-terminal fragments like ACTH(11-24) and ACTH(7-24) have been shown to significantly decrease steroid production induced by full-length ACTH, suggesting an antagonistic or down-regulatory role, possibly through receptor cross-linking.[14]

Table 2: Binding Affinities of ACTH C-Terminal Fragments to Rat Adrenal Cortex Membranes [13]

| Ligand / Competitor | Parameter | Value (nM) |

| [³H]ACTH(11-24) | K_d | 1.8 ± 0.1 |

| [³H]ACTH(15-18) | K_d | 2.1 ± 0.1 |

| ACTH(15-18) | K_i | 2.3 ± 0.2 |

| ACTH(11-24) | K_i | 2.2 ± 0.1 |

Central Nervous System Effects: Beyond the adrenal gland, ACTH fragments have known neuromodulatory roles. In contrast to the well-known anorectic (appetite-suppressing) effects of N-terminal fragments like α-MSH, certain C-terminal fragments have demonstrated an opposite, orexigenic (appetite-stimulating) effect. Intracerebroventricular injection of ACTH(18-39) and ACTH(22-39) in fasted rats led to a significant and lasting increase in food intake.[15] This effect does not appear to be mediated by the MC4 receptor, the primary target for melanocortin-induced anorexia, suggesting these C-terminal fragments act through a different, as-yet-unidentified receptor system in the brain.[15]

Key Experimental Protocols

A thorough investigation of ACTH fragment activity requires a suite of specialized bioassays. The following sections detail the methodologies for the key experiments cited in this guide.

Steroidogenesis Assay

This assay directly measures the primary biological output of ACTH action in the adrenal gland.

-

Objective: To quantify the production of corticosteroids (e.g., corticosterone, aldosterone, cortisol) in response to stimulation by ACTH fragments.

-

Methodology:

-

Preparation: Isolate adrenal glands from a suitable animal model (e.g., rat, frog). Prepare either perifused tissue slices or isolated adrenal fasciculata cells via collagenase digestion.[14][16]

-

Incubation: Incubate the cells or tissue slices in a suitable buffer (e.g., Krebs-Ringer bicarbonate) at 37°C.

-

Stimulation: Add various concentrations of the ACTH fragments to be tested. Include a positive control (e.g., ACTH(1-24)) and a negative control (vehicle).

-

Sample Collection: After a defined incubation period (e.g., 1-2 hours), collect the cell culture supernatant or the perfusate from the tissue slices.

-

Quantification: Measure the concentration of the target steroid in the collected samples using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Analysis: Plot the steroid concentration against the log of the peptide concentration to generate dose-response curves and calculate parameters like EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect).

-

Intracellular cAMP Production Assay

This assay measures the activity of the second messenger directly downstream of MC2R activation.

-

Objective: To quantify the accumulation of intracellular cAMP following receptor stimulation by ACTH fragments.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the target receptor, such as HEK293 cells co-transfected with human MC2R and MRAP.[15] Plate the cells in multi-well plates and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Add the ACTH fragments at a range of concentrations and incubate for a short period (e.g., 15-30 minutes) at 37°C.[17]

-

Lysis: Terminate the reaction and lyse the cells to release intracellular contents.

-

Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, typically based on a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[6]

-

Analysis: Normalize the data (e.g., to total protein content) and generate dose-response curves to determine the EC₅₀ for each fragment.

-

ERK1/2 Phosphorylation Assay

This assay investigates alternative or parallel signaling pathways activated by ACTH.

-

Objective: To measure the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) as an endpoint for non-canonical ACTH signaling.[18]

-

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., adrenal cell lines) in multi-well plates. Serum-starve the cells if necessary to reduce basal phosphorylation levels. Treat the cells with ACTH fragments for various time points (e.g., 5 min to 24 hours).[18][19]

-

Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Quantification:

-

Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 (for normalization). Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.[18]

-

Immunoassay (TR-FRET/ELISA): Use a quantitative assay kit (e.g., THUNDER™, AlphaScreen®) which employs a pair of antibodies (one for total ERK, one for pERK) labeled with fluorophores. The signal generated is proportional to the amount of pERK in the lysate.

-

-

Analysis: Quantify the pERK signal and normalize it to the total ERK signal. Analyze the time course and dose-response of ERK phosphorylation.

-

Conclusion and Future Directions

The structure-activity relationship of ACTH is a tale of two domains. The N-terminal region (specifically residues 1-24) is unequivocally the driver of steroidogenesis through MC2R-mediated cAMP signaling, with the basic 15-18 sequence serving as a critical activation motif. In contrast, C-terminal fragments, while lacking this canonical activity, are not merely inert structural components. They possess high-affinity binding sites on adrenal membranes and can modulate the activity of the full-length hormone.[13][14] Moreover, they exhibit distinct, centrally-mediated orexigenic effects, highlighting a functional divergence that opens new avenues for research.[15]

For drug development professionals, these findings suggest that C-terminal fragments could serve as scaffolds for designing novel therapeutics. For instance, developing stable analogs of C-terminal fragments could lead to MC2R antagonists for conditions involving ACTH excess. Conversely, elucidating the receptor responsible for their feeding effects could identify new targets for treating metabolic disorders. Future research should focus on identifying the specific receptors for these non-canonical effects and further exploring the potential for C-terminal fragments to modulate cellular processes beyond the adrenal gland.

References

- 1. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ec.bioscientifica.com [ec.bioscientifica.com]

- 3. repository.mdx.ac.uk [repository.mdx.ac.uk]

- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1–24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]